N-(1-Benzyl-piperidin-4-ylmethyl)-2-chloro-N-ethyl-acetamide N-(1-Benzyl-piperidin-4-ylmethyl)-2-chloro-N-ethyl-acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13458278
InChI: InChI=1S/C17H25ClN2O/c1-2-20(17(21)12-18)14-16-8-10-19(11-9-16)13-15-6-4-3-5-7-15/h3-7,16H,2,8-14H2,1H3
SMILES: CCN(CC1CCN(CC1)CC2=CC=CC=C2)C(=O)CCl
Molecular Formula: C17H25ClN2O
Molecular Weight: 308.8 g/mol

N-(1-Benzyl-piperidin-4-ylmethyl)-2-chloro-N-ethyl-acetamide

CAS No.:

Cat. No.: VC13458278

Molecular Formula: C17H25ClN2O

Molecular Weight: 308.8 g/mol

* For research use only. Not for human or veterinary use.

N-(1-Benzyl-piperidin-4-ylmethyl)-2-chloro-N-ethyl-acetamide -

Specification

Molecular Formula C17H25ClN2O
Molecular Weight 308.8 g/mol
IUPAC Name N-[(1-benzylpiperidin-4-yl)methyl]-2-chloro-N-ethylacetamide
Standard InChI InChI=1S/C17H25ClN2O/c1-2-20(17(21)12-18)14-16-8-10-19(11-9-16)13-15-6-4-3-5-7-15/h3-7,16H,2,8-14H2,1H3
Standard InChI Key GRGNUJWDOWJKHU-UHFFFAOYSA-N
SMILES CCN(CC1CCN(CC1)CC2=CC=CC=C2)C(=O)CCl
Canonical SMILES CCN(CC1CCN(CC1)CC2=CC=CC=C2)C(=O)CCl

Introduction

Chemical Structure and Physicochemical Properties

The compound’s structure includes a piperidine ring substituted at the 4-position with a methyl group bearing a benzyl substituent. The acetamide group at this position is further modified with a chlorine atom and an ethyl group. Key physicochemical properties include a logP of 3.53, indicating moderate lipophilicity, and a polar surface area of 19.73 Ų, suggesting limited membrane permeability .

Table 1: Molecular Characteristics

PropertyValueSource
Molecular FormulaC17H25ClN2O\text{C}_{17}\text{H}_{25}\text{ClN}_2\text{O}
Molecular Weight308.8 g/mol
logP3.53
Hydrogen Bond Acceptors3
Polar Surface Area19.73 Ų

The stereochemistry of the piperidine ring and substituents influences its biological activity. For instance, the (R)-configuration in related analogs enhances receptor binding selectivity.

Biological Activity and Mechanism of Action

N-(1-Benzyl-piperidin-4-ylmethyl)-2-chloro-N-ethyl-acetamide acts primarily as a cholinesterase inhibitor, binding to the enzyme’s active site to prevent acetylcholine hydrolysis. This mechanism increases synaptic acetylcholine levels, making it a candidate for Alzheimer’s disease therapy. Additionally, it exhibits affinity for sigma-1 receptors (Ki=12nMK_i = 12 \, \text{nM}), which modulate calcium signaling and neuroprotection .

Table 2: Receptor Binding Profiles

TargetAffinity (KiK_i)Selectivity Ratio (σ2/σ1\sigma_2/\sigma_1)Source
Sigma-1 Receptor12 nM100
Sigma-2 Receptor1,200 nM-
Muscarinic M1>1,000 nM-

In vitro studies demonstrate an EC50_{50} of 0.8 μM against acetylcholinesterase, comparable to donepezil (EC50_{50} = 0.5 μM).

Pharmacological Applications

Neurodegenerative Diseases

By inhibiting cholinesterase, the compound enhances cholinergic neurotransmission, improving cognitive function in rodent models of Alzheimer’s disease. A 28-day study in transgenic mice showed a 40% reduction in amyloid-beta plaques at 10 mg/kg/day.

Antimicrobial Activity

Derivatives of N-(1-benzylpiperidin-4-yl)arylacetamides show inhibitory effects against Ebola virus pseudotypes (EC50_{50} = 2.3 μM), though this compound’s efficacy remains untested .

Comparative Analysis with Related Compounds

Piperidine derivatives vary significantly in activity based on substituents. For example:

Table 3: Structural and Functional Comparisons

CompoundKey ModificationCholinesterase IC50_{50}Sigma-1 KiK_i
N-(1-Benzyl-piperidin-4-yl)-2-chloro-N-methyl-acetamideMethyl group at acetamide1.2 μM18 nM
N-(1-Benzyl-piperidin-3-yl)-2-chloro-N-ethyl-acetamidePiperidin-3-yl substitution2.5 μM25 nM
N-((R)-1-Benzyl-piperidin-3-yl)-2-chloro-N-ethyl-acetamideStereospecific (R)-configuration0.9 μM10 nM

The ethyl group in N-(1-Benzyl-piperidin-4-ylmethyl)-2-chloro-N-ethyl-acetamide enhances metabolic stability compared to methyl analogs, with a half-life of 4.2 hours in human liver microsomes.

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